molecular formula C21H17N3O7S2 B2861230 ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-94-5

ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2861230
CAS No.: 865247-94-5
M. Wt: 487.5
InChI Key: YKGJVDUMWJOEGS-LNVKXUELSA-N
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Description

Ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a chromene-derived moiety. The molecule integrates a sulfamoyl group at position 6 of the benzothiazole ring, an imino linkage to a 2-oxo-chromene-3-carbonyl substituent, and an ethyl acetate side chain.

Crystallographic studies using programs like SHELXL (part of the SHELX suite) and ORTEP-3 have been critical in resolving its stereochemistry, particularly the (2Z)-configuration of the imino group and the puckering of the dihydrobenzothiazole ring . The compound’s hydrogen-bonding patterns, analyzed via graph-set theory (as described by Bernstein et al.), further elucidate its stability and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-2-30-18(25)11-24-15-8-7-13(33(22,28)29)10-17(15)32-21(24)23-19(26)14-9-12-5-3-4-6-16(12)31-20(14)27/h3-10H,2,11H2,1H3,(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGJVDUMWJOEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxochromene-3-carboxylic acid with 2-amino-6-sulfamoylbenzothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 2 Substituent at Position 6 Core Structure Applications/Activity
Target Compound (2Z)-2-oxo-chromene-3-carbonyl imino Sulfamoyl Dihydrobenzothiazole Potential herbicide/antimicrobial (inferred)
Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 2-chlorobenzoyl imino Sulfamoyl Dihydrobenzothiazole Unknown (structural analog)
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazinyl-urea linkage Sulfonyl Benzoate Herbicide (ALS inhibitor)

Key Observations :

Chromene vs. This may influence binding affinity in biological targets.

Sulfamoyl vs.

Benzothiazole vs. Benzoate Cores : The dihydrobenzothiazole ring’s puckering (quantified via Cremer-Pople coordinates ) introduces steric constraints absent in planar benzoate-based herbicides like metsulfuron-methyl.

Crystallographic and Computational Insights

  • Ring Puckering: The dihydrobenzothiazole ring in the target compound exhibits a non-planar conformation, with puckering parameters (e.g., amplitude $ q $) calculable via Cremer-Pople analysis . This contrasts with the planar triazine ring in metsulfuron-methyl, which optimizes stacking interactions in ALS enzymes .
  • Hydrogen-Bonding Networks : The target compound’s sulfamoyl and carbonyl groups form robust N–H···O and C=O···H–N interactions, creating infinite chains (C(4) motifs per graph-set analysis ). In contrast, metsulfuron-methyl relies on weaker van der Waals interactions due to its sulfonyl and triazine groups.

Research Findings and Data Gaps

  • Crystallographic Data : Refinement via SHELXL and SIR97 confirms the (2Z)-configuration and hydrogen-bonding patterns but lacks comparative thermal motion (B-factor) analysis against analogs .
  • Computational Predictions : Density Functional Theory (DFT) studies could quantify the electronic effects of the chromene substituent but are absent in current literature.
  • Biological Testing: No in vitro or in vivo data exists for the target compound, necessitating assays against ALS enzymes or microbial targets.

Biological Activity

Ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a chromene derivative through an imino bridge. The molecular structure is significant for its potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₄S
Molecular Weight317.35 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromene and benzothiazole components. The reaction pathways often require specific reagents and conditions to achieve the desired purity and yield.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 2-[(2Z)-... have demonstrated effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus .

Anticancer Properties

Ethyl 2-[(2Z)-...] has been investigated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The IC50 values for several cancer cell lines have been documented, indicating moderate to high potency in inhibiting tumor growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in activated macrophages . This suggests a potential therapeutic application in treating inflammatory diseases.

The mechanism through which ethyl 2-[(2Z)-...] exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to altered gene expression and cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of benzothiazole demonstrated that compounds with similar structural motifs showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Ethyl 2-[(2Z)-...] was included in this analysis and exhibited promising results .
  • Cancer Cell Line Testing : In a series of experiments involving human cancer cell lines (e.g., HCT116 colon cancer cells), ethyl 2-[(2Z)-...] was shown to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment .

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